molecular formula C11H13F2NO4S2 B13729357 ((2,6-Difluorophenyl)sulfonyl)methionine

((2,6-Difluorophenyl)sulfonyl)methionine

Cat. No.: B13729357
M. Wt: 325.4 g/mol
InChI Key: PUYUTGQOTMKJSA-UHFFFAOYSA-N
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Description

((2,6-Difluorophenyl)sulfonyl)methionine: is an organic compound characterized by the presence of a difluorophenyl group attached to a sulfonyl group, which is further linked to methionine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2,6-Difluorophenyl)sulfonyl)methionine typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with methionine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Preparation of 2,6-difluorobenzenesulfonyl chloride: This is achieved by reacting 2,6-difluorobenzene with chlorosulfonic acid.

    Reaction with methionine: The 2,6-difluorobenzenesulfonyl chloride is then reacted with methionine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The key steps include:

  • Large-scale preparation of 2,6-difluorobenzenesulfonyl chloride.
  • Efficient reaction with methionine under controlled conditions to produce the final compound.

Chemical Reactions Analysis

Types of Reactions: ((2,6-Difluorophenyl)sulfonyl)methionine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Research has indicated that compounds containing sulfur, such as ((2,6-Difluorophenyl)sulfonyl)methionine, may play a role in cancer treatment. Methionine restriction has been shown to inhibit tumor growth and enhance the efficacy of immunotherapy. A study demonstrated that methionine restriction negatively impacted T cell abundance and antitumor immunity, suggesting that sulfur-containing compounds could modulate immune responses against tumors .

1.2 Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It is hypothesized that methionine derivatives could mitigate neuroinflammation and oxidative stress in neurodegenerative diseases. For instance, a multitarget approach involving methionine derivatives is being explored for their potential to protect against amyloid-beta-induced memory decline in Alzheimer's disease models .

Biochemical Applications

2.1 Sulfur Donor Activity
this compound acts as a sulfur donor in various biochemical pathways. It is involved in the synthesis of cysteine and homocysteine through transsulfuration pathways, which are critical for maintaining cellular redox balance and synthesizing important biomolecules . This property is particularly relevant in studies focusing on metabolic disorders and the regulation of sulfur amino acids.

2.2 Role in Immune Modulation
The compound's ability to influence immune responses is significant. By modulating the levels of hydrogen sulfide produced by gut microbiota, this compound may enhance or suppress immune cell activation, thereby impacting overall immune function . This modulation can be crucial in developing therapies for autoimmune diseases or enhancing vaccine efficacy.

Data Tables

Application AreaSpecific Use CaseFindings/Insights
Medicinal ChemistryAnticancer researchMethionine restriction enhances immunotherapy efficacy
NeuroprotectionAlzheimer's disease modelsPotential to mitigate amyloid-beta-induced memory decline
Biochemical ApplicationsSulfur donor activityInvolved in cysteine and homocysteine synthesis
Immune ModulationGut microbiota interactionInfluences immune cell activation through hydrogen sulfide modulation

Case Studies

4.1 Cancer Research Study
In a preclinical study involving immunocompetent mice, researchers found that methionine restriction reduced tumor growth but also decreased T cell abundance, leading to impaired tumor response to immunotherapy. Supplementation with hydrogen sulfide donors restored T cell function and improved antitumor immunity .

4.2 Neurodegenerative Disease Model
A study focused on the effects of methionine derivatives on neuroinflammation showed promising results in reducing oxidative stress markers and improving cognitive functions in animal models of Alzheimer's disease. The compound's ability to reduce inflammation suggests potential therapeutic avenues for neuroprotective strategies .

Mechanism of Action

The mechanism of action of ((2,6-Difluorophenyl)sulfonyl)methionine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. The difluorophenyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology.

Comparison with Similar Compounds

  • Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
  • 1-[(2,6-difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine
  • HOMOCYSTEINE, N-[(2,6-DIFLUOROPHENYL)SULFONYL]-S-METHYL-

Comparison: ((2,6-Difluorophenyl)sulfonyl)methionine is unique due to its combination of a sulfonyl group with methionine, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

Molecular Formula

C11H13F2NO4S2

Molecular Weight

325.4 g/mol

IUPAC Name

2-[(2,6-difluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H13F2NO4S2/c1-19-6-5-9(11(15)16)14-20(17,18)10-7(12)3-2-4-8(10)13/h2-4,9,14H,5-6H2,1H3,(H,15,16)

InChI Key

PUYUTGQOTMKJSA-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1F)F

Origin of Product

United States

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